1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea
Brand Name: Vulcanchem
CAS No.: 1421489-91-9
VCID: VC11881223
InChI: InChI=1S/C20H22N4O/c1-16-8-5-6-11-18(16)23-20(25)22-12-7-14-24-15-13-21-19(24)17-9-3-2-4-10-17/h2-6,8-11,13,15H,7,12,14H2,1H3,(H2,22,23,25)
SMILES: CC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Molecular Formula: C20H22N4O
Molecular Weight: 334.4 g/mol

1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea

CAS No.: 1421489-91-9

Cat. No.: VC11881223

Molecular Formula: C20H22N4O

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea - 1421489-91-9

CAS No. 1421489-91-9
Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
IUPAC Name 1-(2-methylphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Standard InChI InChI=1S/C20H22N4O/c1-16-8-5-6-11-18(16)23-20(25)22-12-7-14-24-15-13-21-19(24)17-9-3-2-4-10-17/h2-6,8-11,13,15H,7,12,14H2,1H3,(H2,22,23,25)
Standard InChI Key AWRGISLSHBNCJQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Canonical SMILES CC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-(2-methylphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea, reflects its three key components:

  • A 2-methylphenyl group attached to the urea nitrogen.

  • A propylene linker (‑CH₂CH₂CH₂‑) connecting the urea to the imidazole ring.

  • A 2-phenyl-1H-imidazole moiety, which introduces aromatic and hydrogen-bonding capabilities.

Key Properties:

PropertyValue
Molecular FormulaC₂₀H₂₂N₄O
Molecular Weight334.4 g/mol
SMILESCC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
InChI KeyAWRGISLSHBNCJQ-UHFFFAOYSA-N

The urea group (–NH–CO–NH–) provides hydrogen-bond donor/acceptor sites, while the imidazole ring enhances solubility and metal-coordination potential .

Synthetic Approaches

While no explicit synthesis route for this compound is documented, analogous imidazole-urea hybrids are typically synthesized via:

Urea Formation

Reaction of 2-methylphenyl isocyanate with a 3-(2-phenylimidazol-1-yl)propylamine intermediate under anhydrous conditions:

R–NCO+R’–NH2R–NH–CO–NH–R’+HCl (if using Schotten-Baumann conditions)\text{R–NCO} + \text{R'–NH}_2 \rightarrow \text{R–NH–CO–NH–R'} + \text{HCl (if using Schotten-Baumann conditions)}

This method is widely used for unsymmetrical ureas .

Imidazole Functionalization

The propyl-linked imidazole precursor can be prepared via:

  • Alkylation of imidazole: Reacting 2-phenylimidazole with 1-bromo-3-chloropropane, followed by amination.

  • Sonogashira coupling: As demonstrated in , propargylic ureas undergo base-catalyzed cyclization to form imidazolones, though this requires optimization for target specificity.

Purification and Characterization

Crude products are typically purified via silica gel chromatography (hexane/ethyl acetate gradients) and characterized using:

  • ¹H/¹³C NMR: Key signals include urea NH (~8.3 ppm) and imidazole protons (~6.8–7.5 ppm) .

  • HRMS: Expected [M+H]⁺ at m/z 335.1865.

Research Applications Beyond Therapeutics

Anion Sensing and Coordination Chemistry

Imidazole-urea hybrids bind anions (e.g., F⁻, Cl⁻) via NH hydrogen bonds and coordinate transition metals (Cu²⁺, Ni²⁺) through the imidazole nitrogen . Applications include:

  • Environmental monitoring: Detection of hazardous anions in water.

  • Catalysis: Metal complexes as catalysts in organic reactions .

Self-Assembly and Material Science

Silver(I) complexes of imidazole ureas form gels via hydrogen bonding and van der Waals interactions, suggesting utility in drug delivery or nanotechnology .

Future Directions and Challenges

Pharmacological Profiling

  • In vitro assays: Screen for anticonvulsant (MES, scPTZ), anticancer (NCI-60), and receptor-binding activity.

  • ADMET studies: Evaluate solubility, metabolic stability, and blood-brain barrier penetration.

Structural Optimization

  • Introduce substituents (e.g., halogens, methyl groups) to enhance potency or selectivity.

  • Explore pro-drug strategies (e.g., esterification) to improve bioavailability .

Computational Modeling

  • DFT studies: Analyze electronic properties and anion-binding affinity.

  • Molecular dynamics: Simulate interactions with biological targets (e.g., kinases, ion channels).

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